subtilisin J
Description
Properties
CAS No. |
120858-57-3 |
|---|---|
Molecular Formula |
C24H47NO6 |
Synonyms |
subtilisin J |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Subtilisin J
Gene Cloning and Sequence Analysis of Subtilisin J Encoding Genes
The structural gene encoding this compound from Bacillus stearothermophilus NCIMB10278 has been successfully cloned into Bacillus subtilis utilizing the pZ124 vector nih.gov. Nucleotide sequencing revealed a large open reading frame (ORF) consisting of 1143 base pairs, which translates into a polypeptide of 381 amino acid residues nih.gov. A crucial genetic element, the Shine-Dalgarno sequence, was identified 8 base pairs upstream of the translation start site (GTG) nih.gov.
The deduced amino acid sequence of this compound comprises an N-terminal signal peptide and a pro-peptide region of 106 residues, followed by the mature protein of 275 residues nih.gov. This architecture is common among secreted proteases, where the signal peptide directs secretion and the pro-peptide often assists in proper folding and activation of the mature enzyme nih.govwikipedia.org. Indeed, a "pro-peptide" region of approximately 75 amino acids was identified between the signal sequence and the mature enzyme in B. amyloliquefaciens subtilisin, which is thought to act as an intramolecular chaperone wikipedia.org.
Comparative sequence analysis indicates that this compound shares high homology with other members of the subtilisin family. It exhibits 89% identity with subtilisin BPN', 70% with subtilisin DY, and 69% with subtilisin Carlsberg nih.gov. These enzymes belong to the S8 domain family of serine proteases and typically possess a catalytic triad (B1167595) composed of aspartate (Asp), histidine (His), and serine (Ser) residues, along with an asparagine (Asn) residue proposed for substrate binding fishersci.nl.
A partial gene sequence, referred to as subtilisin (quaking homolog, QK), from Bacillus subtilis was amplified (1090 base pairs) and subsequently cloned into the pTZ57R/T vector for expression in Escherichia coli top 10 strain wikidata.orgfishersci.dk. This partial gene sequence (GenBank accession number JQ927217) was found to encode a protein of 363 amino acids with a molecular weight of 37550.7 Daltons, and a signal peptide was located between amino acids 19 and 20 wikidata.orgfishersci.dk.
Table 1: Key Characteristics of this compound
| Feature | Description | Source |
| Organism | Bacillus stearothermophilus NCIMB10278 | nih.gov |
| Gene Length | 1143 base pairs | nih.gov |
| Encoded Amino Acids | 381 residues (including signal and pro-peptide) | nih.gov |
| Mature Protein Size | 275 residues | nih.gov |
| Molecular Weight | ~27,500 Daltons (for purified mature protein) nih.gov / 37550.7 Daltons (for QK homolog) wikidata.orgfishersci.dk | nih.govwikidata.orgfishersci.dk |
| Translation Start | GTG, 8 bp downstream of Shine-Dalgarno sequence | nih.gov |
| Catalytic Triad | Asp, His, Ser (typical for subtilisins) | fishersci.nl |
| Pro-peptide Length | 106 residues (N-terminal) nih.gov / ~75 amino acids (in B. amyloliquefaciens subtilisin) nih.govwikipedia.org | nih.govnih.govwikipedia.org |
Genetic Elements Governing this compound Expression and Regulation in Host Organisms
The expression of this compound, particularly the aprE gene encoding the major serine alkaline protease in Bacillus subtilis, is intricately linked with the physiological state of the host organism. Its production is notably associated with the onset of sporulation in Bacillus subtilis, reaching peak levels approximately two hours after this transition ereztech.comnih.gov. Transcription of the aprE gene during this transition state is mediated by the σ^A form of RNA polymerase nih.govnih.gov.
The regulatory network controlling subtilisin production is complex, involving both positive and negative regulators that act at the transcriptional level. Key regulatory proteins include DegU/DegS, AbrB, Hpr, and SinR nih.govnih.gov. These regulatory elements necessitate at least 400 base pairs upstream of the aprE transcription initiation site (TIS) for their normal control mechanisms to be effective nih.govnih.gov.
Mutational analyses have shed light on specific genetic elements involved in subtilisin expression:
Spo0A mutations: These mutations have been shown to cause a significant, approximately 10-fold, decrease in the synthesis of presubtilisin-β-galactosidase fusions, indicating their crucial role in regulating subtilisin gene expression ereztech.com.
SacU and Hpr mutations: The sacU mutation can increase subtilisin synthesis by about 7-fold, while hpr mutations can lead to a 17-fold increase in the rate of presubtilisin-β-galactosidase gene fusion synthesis. These effects are primarily observed during the stationary phase of growth, suggesting an influence on transcription or translation in this specific stage ereztech.com.
Titratable repressor: Evidence suggests the presence of a titratable repressor that controls subtilisin synthesis, influencing expression levels based on its concentration ereztech.com.
Further characterization of the aprE regulatory region in B. subtilis has localized the promoter sequence to 7 base pairs upstream of its TIS nih.govnih.gov. Moreover, studies have identified two distinct areas of DNA bending within the first 400 base pairs upstream of the aprE TIS, which correlate with the promoter's strength and efficiency of gene expression nih.govnih.gov. In psychrophilic Bacillus TA39, two subtilisin genes (subt1 and subt2) are present, but only subt1 shows significant expression in the culture medium fishersci.fifishersci.com.
Heterologous Expression Systems for this compound Production
The production of this compound and related proteases often benefits from heterologous expression in amenable host organisms. Bacillus subtilis is a particularly attractive host due to its robust capacity for enzyme secretion, its non-pathogenic status (Generally Recognized As Safe, GRAS, by the US FDA), and the extensive availability of genetic tools, including various expression vectors, promoters, regulatory elements, and signal peptides sjaswantlalcompany.comsigmaaldrich.com.
However, challenges exist, especially when producing cold-adapted (psychrophilic) subtilisins (B1170691) in mesophilic expression systems, as the recombinant enzymes may exhibit low intrinsic stability at the host's optimal growth temperatures dsmz.denih.gov. To address this, two main strategies are being explored: adapting existing mesophilic expression systems for lower temperatures and developing entirely new psychrophilic host systems dsmz.denih.gov. Optimizing promoter/operator systems within expression cassettes through genetic engineering is a key aspect of these developments dsmz.denih.gov.
Several vectors and host combinations have been employed for subtilisin production:
pZ124 in Bacillus subtilis : This vector was successfully used for cloning and expressing the this compound gene from Bacillus stearothermophilus NCIMB10278, leading to a 46-fold higher productivity of subtilisin compared to the original host nih.gov.
pBS42 in Bacillus subtilis I-168 : The subtilisin gene from B. amyloliquefaciens was cloned and expressed under its native promoter on this high-copy plasmid, resulting in large amounts of secreted, active protease nih.govwikipedia.org.
pTZ57R/T in Escherichia coli top 10 strain : This cloning vector was used for the transformation and expression of a partial subtilisin gene (quaking homolog) from Bacillus subtilis wikidata.orgfishersci.dk.
Versatile Vectors (p17, p18, p19) in Bacillus subtilis WB800N : These vectors facilitate the heterologous expression of recombinant subtilisins, allowing for the use of native or alternative leader sequences (e.g., LipA and YocH) to promote secretion into the culture medium sjaswantlalcompany.comsigmaaldrich.com.
pSaltExSePR5 in Bacillus subtilis : A novel salt-inducible vector, based on a natural plasmid from Lactobacillus plantarum BCC9546, incorporates the opuAA promoter and the signal peptide of subtilisin E (SubE). This system demonstrated efficient expression and secretion of a heterologous protease, achieving a protease activity of 9.1 U/ml upon induction with 4% NaCl, significantly higher than non-induced cultures nih.gov.
Mutagenesis Strategies for Elucidating Gene-Function Relationships in this compound
Mutagenesis plays a pivotal role in understanding the structure-function relationships of this compound and in engineering enzymes with improved or altered properties. Both site-directed and random mutagenesis approaches have been extensively applied.
Random Mutagenesis: This approach introduces mutations randomly across the gene, followed by a screening process to identify variants with desired traits. A cold-adapted protease, a subtilisin, was successfully engineered through sequential in vitro random mutagenesis and an improved screening system nih.gov. The resulting mutant, designated m-63, exhibited a 100% increase in catalytic efficiency at 10°C, using N-succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide as a substrate nih.gov. This cold adaptation was attributed to three specific mutations: Val to Ile at position 72 (V72I), Ala to Thr at position 92 (A92T), and Gly to Asp at position 131 (G131D) nih.gov. The increased activity was primarily due to an enhancement in substrate affinity (a decrease in the Michaelis constant, K_m) nih.gov. Interestingly, while the V72I mutation initially contributed negatively to activity, its effects were overcome by the A92T and G131D mutations. These mutations also influenced the structural stability of the enzyme nih.gov.
Beyond these specific examples, mutagenesis of subtilisins, including B. amyloliquefaciens subtilisin, has been utilized to introduce disulfide bonds, improve oxidative and alkaline stability, alter the enzyme's pH profile, and probe the significance of residues involved in transition-state stabilization sigmaaldrich.com. These studies collectively highlight the power of mutagenesis in dissecting the complex relationships between gene sequence, protein structure, and enzymatic function in this compound.
Table 2: Mutagenesis Strategies and Observed Effects on Subtilisin
| Mutagenesis Type | Subtilisin Strain/Target | Specific Mutation(s) | Observed Effect(s) | Source |
| Site-Directed | Antarctic Bacillus TA39 Subtilisin | T85D | Increased thermostability; ~2-fold enhancement in specific activity; ~20x higher overall activity than mesophilic subtilisin fishersci.fifishersci.com | fishersci.fifishersci.com |
| Random | Cold-adapted protease (subtilisin) | V72I, A92T, G131D | 100% higher catalytic efficiency at 10°C; increased substrate affinity (decreased K_m); V72I negative effect overcome by A92T and G131D nih.gov | nih.gov |
| Engineering for Stability/Properties | B. amyloliquefaciens Subtilisin | Various (e.g., disulfide bonds) | Improved oxidative and alkaline stability; altered pH profile; probed transition-state stabilization sigmaaldrich.com | sigmaaldrich.com |
This compound, a prominent member of the subtilisin family of serine proteases, originating from bacteria such as Bacillus stearothermophilus, has been extensively studied at the molecular and genetic levels. Advances in gene cloning and sequence analysis have elucidated its structural gene, identifying crucial elements like signal and pro-peptides essential for its biosynthesis and maturation. The intricate regulation of its expression, particularly in Bacillus subtilis, involves a network of positive and negative regulators influencing its production during specific growth phases like sporulation. The development of diverse heterologous expression systems in hosts such as Bacillus subtilis and Escherichia coli, employing various vectors and promoters, has significantly improved the production and secretion of active this compound. Furthermore, the strategic application of mutagenesis, including both site-directed and random approaches, has been instrumental in deciphering gene-function relationships, leading to engineered variants with enhanced properties like improved thermostability and catalytic efficiency. These collective efforts underscore the scientific and biotechnological potential of this compound.
Structural Biology of Subtilisin J
Tertiary and Quaternary Structural Elucidation of Subtilisin J through X-ray Crystallography and NMR Spectroscopy
The three-dimensional structure of this compound, a member of the subtilase family of serine proteases, has been primarily elucidated through high-resolution X-ray crystallography. nih.gov This technique provides detailed atomic-level insights into the enzyme's architecture. Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed, particularly in studying the solution-state dynamics and structure of subtilisin domains and their complexes, complementing the static picture provided by crystallography.
The mature this compound is a globular protein characterized by a significant presence of alpha-helices and a large beta-sheet. wikipedia.orgyoutube.com The core of the subtilisin fold is highly conserved and consists of a twisted β-sheet made up of eight parallel and one anti-parallel β-strands. pnas.orgnih.gov This central sheet is surrounded by several α-helices, creating a stable globular structure. pnas.orgnih.gov This intricate arrangement is crucial for maintaining the precise geometry of the active site.
The folding of the catalytic domain into its active conformation is a complex process. For many subtilisins (B1170691), the mature domain alone is unable to fold into an active state and instead forms an inactive, molten-globule-like structure. nih.gov The correct folding pathway is critically dependent on the presence of its N-terminal propeptide, which acts as an intramolecular chaperone. nih.govresearchwithrutgers.com
The N-terminal propeptide of this compound, which belongs to the proteinase inhibitor I9 family, is indispensable for the correct folding and maturation of the enzyme. wikipedia.orgebi.ac.uk This propeptide domain functions as an intramolecular chaperone, guiding the folding of the catalytic domain into its native, active conformation. nih.govresearchwithrutgers.comresearchgate.net Structurally, subtilisin propeptides typically adopt an open-sandwich fold with two α-helices and four β-strands. ebi.ac.uk
The maturation of subtilisin is a coordinated process involving folding, autoprocessing, and propeptide release. researchwithrutgers.com The propeptide not only facilitates folding but also acts as a potent inhibitor of the mature enzyme, preventing premature proteolytic activity. nih.govresearchgate.net The final step in maturation is the autocatalytic cleavage and subsequent degradation of the propeptide, which releases the active enzyme. nih.govresearchgate.net The C-terminal region of the propeptide binds to the active site of the mature domain in a substrate-like manner, which is crucial for both its inhibitory function and eventual cleavage. nih.gov
While many subtilisins function as monomers, some members of the subtilase family have been shown to form dimers. For instance, the tomato subtilase SBT3 undergoes homodimerization, which is crucial for its activation. pnas.orgnih.gov This dimerization is mediated by the protease-associated (PA) domain, an insertion within the catalytic domain. pnas.orgnih.gov In such cases, the dimer interface can directly influence the conformation of the active site and substrate-binding cleft, thereby regulating enzymatic activity. Although the primary functional form of many bacterial subtilisins like this compound is considered monomeric, the potential for oligomerization under specific conditions or in different biological contexts remains an area of investigation.
Active Site Configuration and Catalytic Triad (B1167595) Geometry in this compound
Subtilisins, including this compound, are classic examples of convergent evolution, having independently evolved a catalytic mechanism similar to that of the chymotrypsin (B1334515) family of serine proteases. wikipedia.org The active site is a precisely arranged cleft on the enzyme surface containing the catalytic triad and the oxyanion hole.
The catalytic activity of this compound relies on a catalytic triad composed of three amino acid residues: Aspartic Acid, Histidine, and Serine. nih.govexlibrisgroup.comproteopedia.org Though distant in the primary sequence, these residues are brought into close proximity by the protein's tertiary structure to form the active site. wikipedia.org The specific residues in subtilisin BPN', a closely related enzyme, are Asp-32, His-64, and Ser-221. wikipedia.orgyoutube.com
The geometry of these residues forms a charge-relay network. wikipedia.org The carboxylate group of the Aspartic Acid residue is hydrogen-bonded to the imidazole (B134444) ring of the Histidine residue. wikipedia.orgcardiff.ac.uk This interaction helps to properly orient the Histidine and neutralize the positive charge that develops on it during the catalytic cycle. nih.gov The Histidine, in turn, is hydrogen-bonded to the hydroxyl group of the catalytic Serine. wikipedia.orgcardiff.ac.uk This arrangement allows the Histidine to act as a general base, accepting a proton from the Serine's hydroxyl group, thereby increasing the nucleophilicity of the Serine oxygen for attack on the substrate's peptide bond. wikipedia.orgebi.ac.uk
A critical feature of the subtilisin active site is the "oxyanion hole." This is a specific microenvironment that stabilizes the negatively charged tetrahedral intermediate formed during peptide bond cleavage. ucd.ie The stabilization is achieved through hydrogen bonds donated from backbone amide groups of the protein to the negatively charged oxygen atom (oxyanion) of the tetrahedral intermediate. pnas.orgnih.gov
In subtilisin, the oxyanion hole is formed by the backbone amide of the catalytic Serine (e.g., Ser-221) and the side chain of an Asparagine residue (e.g., Asn-155). wikipedia.orgpnas.orgnih.gov These groups provide hydrogen bonds that stabilize the negative charge on the substrate's carbonyl oxygen as it transitions from a planar to a tetrahedral geometry. ebi.ac.ukpnas.org Site-directed mutagenesis studies, where Asn-155 was replaced with a residue incapable of hydrogen bonding, resulted in a dramatic decrease in catalytic efficiency, directly demonstrating the crucial role of this residue in transition-state stabilization. pnas.orgnih.gov This stabilization of the transition state is a key factor contributing to the high catalytic efficiency of subtilisin. pnas.org
Structural Determinants of Ligand Binding Sites within this compound
The ligand binding site of this compound, like other members of the subtilisin family, is a relatively open and shallow crevice on the enzyme's surface, which accommodates the polypeptide substrate. The specificity and catalytic efficiency of this compound are dictated by the precise architecture of this active site, which includes the catalytic triad and a series of subsites that interact with the amino acid residues of the substrate.
The catalytic machinery is centered around a classic catalytic triad of amino acid residues: Aspartate-32, Histidine-64, and Serine-221. wikipedia.org Though distant in the primary sequence, these residues are brought into close proximity by the protein's tertiary structure. wikipedia.org The mechanism involves the Histidine-64 residue, acting as a general base, abstracting a proton from the hydroxyl group of Serine-221. This enhances the nucleophilicity of the Serine-221 oxygen, allowing it to launch an attack on the carbonyl carbon of the scissile peptide bond of the substrate. wikipedia.org The resulting negative charge on the carbonyl oxygen, forming a tetrahedral intermediate, is stabilized by an "oxyanion hole." This oxyanion hole is formed by the backbone amide of Serine-221 and the side chain of Asparagine-155. wikipedia.org The Aspartate-32 residue functions to electrostatically stabilize the positively charged imidazolium (B1220033) ring of Histidine-64, ensuring its proper orientation for catalysis. wikipedia.org
The substrate-binding cleft is further delineated into a series of subsites (S-sites), which confer specificity by interacting with the side chains (P-sites) of the substrate residues. The subsites are designated S1, S2, S3, S4, etc., for the non-prime side (N-terminal to the cleaved bond) and S1', S2', etc., for the prime side (C-terminal to the cleaved bond).
S1 Subsite: This is a major determinant of specificity in subtilisins. It is a hydrophobic pocket that preferentially binds large, uncharged amino acid residues at the P1 position of the substrate.
S2 Subsite: This site is relatively small and uncharged, often favoring small amino acids like Alanine (B10760859) or Glycine at the P2 position. researchgate.net
S3 Subsite: The S3 pocket is less defined and more solvent-exposed, leading to less stringent requirements for the P3 residue. researchgate.net
S4 Subsite: This is a distinct hydrophobic pocket that can contribute significantly to binding affinity, particularly for substrates with aromatic or hydrophobic residues at the P4 position. researchgate.net
Molecular docking and dynamics simulations have been instrumental in elucidating the interactions between subtilisin and its substrates. researchgate.net These studies reveal that van der Waals interactions and the nonpolar component of solvation free energy are the primary drivers of binding affinity, while electrostatic interactions and the polar part of solvation energy govern binding specificity.
| Subsite | Key Interacting Residues (General Subtilisin) | Preferred P-site Residue Characteristics | Contribution to Binding |
|---|---|---|---|
| S1 | Residues forming a hydrophobic pocket | Large, hydrophobic (e.g., Phenylalanine, Tyrosine, Leucine) | Major determinant of specificity and affinity |
| S2 | Small, uncharged residues | Small, uncharged (e.g., Alanine, Glycine) | Contributes to specificity |
| S3 | Solvent-exposed residues | Less specific, often polar or small hydrophobic | Minor contribution to specificity |
| S4 | Hydrophobic patch on the surface | Hydrophobic, aromatic (e.g., Phenylalanine, Tyrosine) | Enhances binding affinity |
Metal Ion Binding Sites and their Structural Impact on this compound
The structural integrity and thermal stability of this compound are critically dependent on the binding of metal ions, particularly calcium (Ca²⁺). researchgate.net While not directly involved in the catalytic mechanism, these ions play a crucial structural role, stabilizing the native conformation of the enzyme. researchgate.net Subtilisins typically possess at least two conserved calcium-binding sites, often referred to as the strong (Ca-I) and weak (Ca-II) sites. iucr.org
The Strong Calcium-Binding Site (Ca-I): This site exhibits a high affinity for Ca²⁺ and is essential for maintaining the structural stability of the enzyme. Removal of the calcium ion from this site often leads to conformational changes that result in autolysis and inactivation. researchgate.net The Ca-I site is located in a loop region and the bound calcium ion is typically coordinated by backbone carbonyl oxygens and the side chains of acidic residues like Aspartate or Glutamate.
| Binding Site | Typical Coordinating Residues (General Subtilisin) | Relative Affinity | Structural Impact |
|---|---|---|---|
| Ca-I (Strong) | Backbone carbonyls, Aspartate, Glutamate side chains | High | Essential for structural integrity and prevention of autolysis |
| Ca-II (Weak) | Backbone carbonyls, water molecules | Low to Moderate | Contributes to thermostability, dependent on ion concentration |
| Na-II | Near Ca-II site, coordinated by backbone and side-chain oxygens | Moderate (for Na⁺) | Contributes to stability, particularly at low divalent cation concentrations |
Conformational Dynamics of this compound and Its Relationship to Function
This compound is not a rigid structure; rather, it exists as an ensemble of conformational sub-states in dynamic equilibrium. rsc.org These conformational dynamics, occurring over a range of timescales, are intrinsically linked to its biological function, including substrate binding, catalysis, and product release. rsc.org
Molecular dynamics (MD) simulations have provided significant insights into the flexibility of subtilisins. nih.gov These studies show that while the core α/β-sheet structure is relatively rigid, significant flexibility exists in the loop regions that form the substrate-binding site. nih.gov This inherent flexibility is crucial for the enzyme's ability to accommodate a broad range of substrates. Upon substrate binding, the enzyme and substrate can undergo conformational adjustments, leading to a more tightly bound and catalytically competent complex. nih.gov
The conformational landscape of an enzyme is a key determinant of its activity. rsc.org The dynamic equilibrium between different conformational states means that even in the absence of a substrate, the enzyme samples conformations that are pre-organized for binding and catalysis. rsc.org The binding of a substrate can then shift this equilibrium towards the more active conformations. rsc.org
The relationship between dynamics and function can be summarized as follows:
Substrate Recognition and Binding: Loop motions and side-chain flexibility are essential for the initial encounter with the substrate and for guiding it into the active site.
Catalysis: While the catalytic triad itself has a precise geometry, subtle conformational changes in the active site are necessary to stabilize the transition state of the reaction. The flexibility of the oxyanion hole, for instance, is critical for stabilizing the tetrahedral intermediate.
The solvent environment also plays a significant role in the conformational dynamics of this compound. Studies have shown that in non-aqueous environments, the enzyme's flexibility is often reduced, which can lead to increased thermostability but may also impact catalytic efficiency. nih.gov Therefore, a delicate balance between structural stability and conformational flexibility is essential for the optimal function of this compound.
Enzymology and Catalytic Mechanisms of Subtilisin J
Detailed Catalytic Mechanism of Peptide Bond Hydrolysis by Subtilisin J
The core of this compound's catalytic power resides in its catalytic triad (B1167595), typically composed of a serine, a histidine, and an aspartate residue, which are strategically positioned to facilitate the reaction cardiff.ac.ukacs.orgpsu.eduresearchgate.net. In common subtilisin variants, these residues are often Ser-221, His-64, and Asp-32, though numbering may vary depending on the specific enzyme variant acs.orgpsu.eduacs.org.
The hydrolysis reaction is initiated when the substrate binds to the enzyme, leading to the deprotonation of the active-site serine hydroxyl group by the histidine residue cardiff.ac.ukresearchgate.netwou.edu. This deprotonation activates the serine, transforming its hydroxyl oxygen into a potent nucleophile cardiff.ac.ukpsu.eduresearchgate.netwou.edu. This activated serine then launches a nucleophilic attack on the electrophilic carbonyl carbon of the scissile peptide bond within the substrate cardiff.ac.ukpsu.eduresearchgate.netwou.eduscispace.com. This attack results in the formation of a transient, high-energy tetrahedral transition state, also known as the tetrahedral intermediate ebi.ac.ukcardiff.ac.ukpsu.eduwou.edupnas.org.
The catalytic triad operates as a precisely tuned hydrogen-bonded network cardiff.ac.ukacs.orgpsu.edu. During the initial phase of the reaction (acylation), the histidine residue (e.g., His-64) functions as a general base, accepting a proton from the hydroxyl group of the serine (e.g., Ser-221) cardiff.ac.ukpsu.eduresearchgate.net. The aspartate residue (e.g., Asp-32) plays a crucial role in stabilizing the nascent positive charge on the histidine through electrostatic interactions ebi.ac.ukcardiff.ac.ukacs.orgresearchgate.net. While earlier propositions suggested a complete charge relay system involving proton transfer to the aspartate, more recent nuclear magnetic resonance (NMR) analyses indicate that the proton predominantly remains bound to the Nδ1 atom of the histidine throughout catalysis cardiff.ac.ukacs.org. This suggests that the histidine accepts the proton from the serine but does not necessarily donate it directly to the aspartate cardiff.ac.uk. Furthermore, a decrease in the solvent's dielectric constant upon substrate binding can increase the pKa of the histidine, facilitating its electrostatic interaction with the aspartate and thereby enhancing its proton-accepting capacity cardiff.ac.uk. In the subsequent deacylation step, the histidine reverts to its role as a general base, activating a water molecule to perform a nucleophilic attack on the acyl-enzyme intermediate psu.eduwou.edu. Subsequently, it acts as an acid, donating a proton to the catalytic serine, thus regenerating the enzyme to its native state and completing the catalytic cycle psu.eduwou.edu.
Kinetic Characterization of this compound Catalysis
The catalytic activity of this compound is quantitatively described by kinetic parameters such as the Michaelis constant (K_M), maximum velocity (V_max), turnover number (k_cat), and catalytic efficiency (k_cat/K_M) google.comnih.govdergipark.org.tr. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic speed google.com. Subtilisin enzymes typically exhibit a preference for large hydrophobic residues at the P1 and P4 substrate binding sites ebi.ac.ukcardiff.ac.uknih.gov.
Studies involving subtilisin variants and related subtilisins (B1170691) indicate that the catalytic efficiency (k_cat/K_M) can be significantly impacted by the solvent environment google.com. For instance, polar organic solvents can lead to substantial increases in K_M (reflecting a decreased affinity for the substrate) and reductions in k_cat google.com. Consequently, engineering mutations that decrease K_M (thereby increasing substrate affinity) or increase k_cat are desirable for improving catalytic efficiency in varied conditions google.com.
As an illustrative example of kinetic parameters for a related subtilisin-like protease from Bacillus sp. strain EL-GU1, using casein as a substrate, the following values have been reported dergipark.org.tr:
| Parameter | Value | Unit |
| K_M | 1.4 | mM |
| V_max | 1 | mM/s |
| k_cat | 2.10 × 10^-7 | s^-1 |
| k_cat/K_M | 0.14 × 10^-7 | s^-1M^-1 |
Another example, subtilisin S39 from psychrophilic antarctic bacteria, demonstrated seven times higher specific activity than subtilisin Carlsberg at 5°C and five times higher efficiency at 25°C oup.com. For a synthetic substrate, subtilisin S39 exhibited a two-fold higher k_cat and a two-fold lower K_M compared to mesophilic subtilisin oup.com.
Mechanistic Insights into this compound Inhibition by Peptide and Proteinaceous Inhibitors
The activity of this compound, like other proteases, can be precisely controlled by various inhibitors, including synthetic peptides and naturally occurring proteinaceous molecules nih.govpnas.orgmdpi.com. Proteinaceous inhibitors, such as those belonging to the Kazal-type serine protease inhibitor family (e.g., Streptomyces subtilisin inhibitors, SSI), are known for their ability to bind strongly and specifically to their target proteases nih.govmdpi.comasm.orgresearchgate.net.
A widely accepted mechanism for how many proteinaceous inhibitors function is the "standard" or "Laskowski mechanism," where the inhibitor interacts with the protease in a substrate-like manner and undergoes very slow hydrolysis mdpi.compnas.org. Crucially, the hydrolyzed products of the inhibitor either remain tightly bound within the active site or the peptide bond is rapidly reformed, effectively preventing the enzyme from processing its natural substrates and leading to a significant reduction or complete loss of catalytic activity mdpi.compnas.org. This effectively "clogs" the active site, preventing further catalytic turnover pnas.org. Such inhibitors typically feature an exposed binding loop that exhibits structural complementarity to the enzyme's active site, often forming antiparallel beta-sheet interactions and hydrogen bonds within the oxyanion binding hole researchgate.netembopress.org.
Research on Subtilisin BPN', a representative subtilisin, has revealed the effectiveness of synthetic peptide inhibitors nih.gov. A 12-amino acid peptide containing an intramolecular disulfide bond demonstrated inhibitory activity against Subtilisin BPN' with a K_i of 13.0 nM nih.gov. Further rational design and mutational analyses led to the development of a shorter, highly potent peptide inhibitor with a K_i of 0.30 nM nih.gov. The high inhibitory activity and binding affinity of this optimized peptide were attributed to the conformational rigidity imparted by the intramolecular disulfide bond and specific interactions involving residues at the P1', P4, and P6' positions with the enzyme nih.gov.
An interesting regulatory mechanism is observed in intracellular subtilisin protease (ISP) from Bacillus clausii, a type of subtilisin cardiff.ac.ukpnas.org. This enzyme's activity is controlled by a short N-terminal extension prosequence, which acts as an intrinsic inhibitor cardiff.ac.ukpnas.org. This prosequence physically binds back over the active site and introduces a conformational kink that displaces the scissile peptide bond beyond the reach of the catalytic serine, thus impeding substrate binding cardiff.ac.ukpnas.org. In addition to steric hindrance, this prosequence can disrupt the optimal conformation of the catalytic triad itself, resulting in a mixed noncompetitive inhibition mechanism pnas.org. The enzyme becomes active only after specific proteolytic processing removes this N-terminal extension, allowing the catalytic triad to rearrange into its functional conformation and restoring access to the active site pnas.org.
Mechanisms Underlying this compound Catalytic Efficiency in Varied Solvent Environments
Subtilisin enzymes, including those like subtilisin Carlsberg, are notable for their ability to retain catalytic activity in diverse non-aqueous or organic solvent systems, a property that has garnered significant biotechnological interest google.comnih.govnih.govpnas.org. However, the presence of organic solvents, irrespective of their polarity, generally leads to a reduction in the enzyme's catalytic efficiency (k_cat/K_M) google.compnas.org. This diminished efficiency is often a consequence of substantial increases in the Michaelis constant (K_M), indicating a weaker substrate binding affinity, and a decrease in the turnover number (k_cat) google.com.
The catalytic performance of enzymes in non-aqueous environments is intricately linked to factors such as protein dynamics and the local electronic environment within the active site pnas.orgnih.gov. The restricted protein motions observed in anhydrous or nearly anhydrous organic media are considered a major contributor to the lower catalytic rates pnas.orgnih.gov. Crucially, the presence of residual water molecules significantly impacts enzymatic function in these environments nih.gov. Increasing water activity (a_w) has been shown to enhance both fast (sub-nanosecond) and slow (centisecond) active-site motions and concurrently increase the catalytic turnover number (k_cat) in organic solvents like isooctane (B107328) and tetrahydrofuran (B95107) pnas.orgnih.gov.
Beyond dynamic effects, water also plays a vital role in modulating the active site's electronic environment by increasing its local polarity and dielectric constant (ε_as) pnas.orgnih.gov. This increased polarity is essential for better stabilizing the charged tetrahedral transition state, which is a high-energy intermediate in the reaction pathway pnas.orgnih.gov. Studies following Kirkwood's model for continuum solvation of a dipole have indicated that both favorable dynamic changes and electrostatic effects contribute synergistically to the accelerated catalysis observed in solubilized subtilisin Carlsberg upon hydration in organic solvents pnas.orgnih.gov. Changes induced by the solvent environment, such as alterations in hydrogen bonding, interactions with hydrophobic regions, and modifications in protein charges, can collectively influence the enzyme's conformational dynamics and, consequently, its catalytic processes nih.gov.
Substrate Specificity and Recognition in Subtilisin J
Elucidation of Substrate Binding Pockets (S1, S2, S4, etc.) in Subtilisin J
Structural studies and substrate binding simulations have been instrumental in elucidating the defined binding pockets within subtilisin enzymes, including intracellular subtilisin proteases (ISPs), which are closely related to this compound nih.govnih.govcardiff.ac.uk. The S1, S2, and S4 subsites are particularly important for substrate binding nih.gov.
The S1 pocket, which accommodates the P1 amino acid of the substrate, is often described as a deep cavity nih.govnih.gov. For instance, in an intracellular subtilisin protease (ISP), the S1 cavity, along with the wide S4 site, can be fully occupied by hydrophobic aromatic side chains, such as Phenylalanine (Phe) nih.gov. The formation and definition of the S1 binding pocket involve specific loop residues, notably regions 183-188 and 216-225 nih.gov. Conformational adjustments of segments like 216-222, adjacent to the catalytic Ser227, are crucial for the proper binding and orientation of substrates in the S1 site rsc.org. Residues 133-139 and 162-175 also contribute to the formation of the S1 pocket, and their concerted movements can lead to the closing of this subsite upon substrate binding rsc.org.
The S2 pocket is typically small and uncharged, often restricting the P2 residue to smaller amino acids like Alanine (B10760859) (Ala) or Glycine (Gly) in some subtilases acs.org. The S4 pocket is significant, often described as a large hydrophobic binding pocket, particularly in subtilisins (B1170691) that prefer aromatic residues at the P4 position acs.orgplos.org. The interactions between the side chains of P4-P1 of the substrate and S4-S1 of the enzyme are largely found to determine substrate specificity, with S4 and S1 sites often dominating substrate preference zju.edu.cn.
Removal of calcium ions can impact the S1 pocket, leading to structural changes and potential inactivation of the enzyme, as calcium binding sites are often located near the S1 pocket and dimer interface nih.gov.
Determinants of Substrate Preference for this compound using Synthetic and Proteomic Approaches
The substrate preference of subtilisins, including intracellular subtilisin proteases (ISPs), has been extensively determined using both synthetic peptide substrates and proteomic approaches. These studies highlight a strong preference for specific amino acid residues at key positions, particularly P1 and P4 nih.govnih.gov.
For Bacillus clausii ISP, a particular synthetic tetrapeptide substrate, Phe-Ala-Ala-Phe-pNA (Suc-FAAF-pNA), demonstrates significantly higher catalytic efficiency compared to other tested substrates. Its hydrolysis rate was approximately 100-fold greater than other synthetic tetrapeptides. This indicates a strong preference for large hydrophobic residues like phenylalanine at both the P1 and P4 positions nih.govcardiff.ac.uknih.gov. While other hydrophobic P1 residues were tolerated, their catalytic efficiency was considerably lower when alanine was at P4, emphasizing the critical role of both P1 and P4 positions in substrate recognition nih.gov.
Table 1: Kinetic Parameters of Bacillus clausii Intracellular Subtilisin Protease (ISP) with Synthetic Tetrapeptide Substrates nih.gov
| Substrate (Suc-P4-P3-P2-P1-pNA) | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) |
| Phe-Ala-Ala-Phe | 11 | 8.3 | 1.3 |
| Ala-Ala-Ala-Phe | 0.7 | 0.5 | 1.4 |
| Ala-Ala-Ala-Nle | 0.2 | 0.2 | 1.0 |
| Ala-Ala-Ala-Leu | 0.4 | 0.5 | 0.8 |
| Ala-Ala-Ala-Met | 0.7 | 0.5 | 1.4 |
| Ala-Ala-Ala-Lys | 0.5 | 0.4 | 1.3 |
| Ala-Ala-Ala-Glu | 0.4 | 0.4 | 1.0 |
Note: Data for Bacillus clausii ISP, a related intracellular subtilisin, using succinyl-tetrapeptide-para-nitroanilide (pNA) substrates nih.gov.
Proteomic methodologies have also been employed to profile proteolytic cleavage events and identify determinants of macromolecular specificity. For example, in engineered ligases based on subtilisin (subtiligase), proteomic analysis of ligation sites can reveal complex cooperativity between subsites like P1' and P2', showing how the amino acid at one position can influence the acceptance of residues at another nih.gov.
Influence of Substrate Conformational Features on this compound Activity
The conformational state of a substrate significantly influences its susceptibility to hydrolysis by subtilisins. Studies on intracellular subtilisin proteases (ISPs) demonstrate a clear preference for unfolded or denatured protein substrates over their native forms nih.govcardiff.ac.uknih.gov. For instance, heat-denatured whole proteins, such as malate (B86768) dehydrogenase (MDH) and bovine serum albumin (BSA), were substantially better substrates for ISP compared to their native counterparts, which were poorly digested nih.gov. This suggests that buried substrate motifs, inaccessible in the native conformation, become exposed and available for cleavage upon denaturation nih.gov.
The conformational flexibility of the enzyme itself can also be influenced by substrate binding. In related serine proteases, substrate binding can induce changes in enzyme dynamics and molecular motions, such as shifts and movements in loops contributing to the binding pockets, which are crucial for optimal catalytic activity rsc.orgresearchgate.net. This interplay between substrate conformation and enzyme flexibility underscores the dynamic nature of substrate recognition in subtilisins.
Modulation of Substrate Specificity through Amino Acid Substitutions in this compound
Protein engineering and site-directed mutagenesis have been extensively used to modulate the substrate specificity of subtilisins, providing valuable insights into the roles of specific amino acid residues in defining the enzyme's active site and binding preferences psu.eduresearchgate.net. By introducing targeted amino acid substitutions, researchers can alter the steric and electrostatic environment of the substrate binding pockets.
Specific examples from subtilisin engineering demonstrate this principle:
S1 Pocket Modifications: Substitutions of Glycine at positions 124 and 151 in subtilisin YaB, which are located at the "waist" of the S1 pocket, have been shown to significantly restrict S1 substrate specificity. For instance, G124A and G124V mutants preferentially hydrolyzed Ala and Gly esters, while the G151A mutant accepted Ala, Gly, and Leu esters, demonstrating a restricted substrate range compared to the wild-type enzyme oup.comnih.gov.
Electrostatic and Steric Effects: Altering enzyme residues that make direct contact with a bound substrate can lead to dramatic changes. This includes promoting the binding of hydrophobic substrates or enhancing the binding of charged substrates. For example, the P1-binding site can be influenced by substitutions near residue 217, or indirectly by changes at position 169, which can affect residues like Ala-152 that directly interact with the P1 side chain psu.edu. Engineering electrostatic interactions in the P1 binding cleft (e.g., involving glutamate-156) has also been shown to increase catalytic efficiency for complementary charged substrates researchgate.net.
Catalytic Efficiency and Specificity: Mutations at sites near the catalytic triad (B1167595), such as the substitution of Ile31 to Leu in subtilisin E (adjacent to catalytic Asp32), have been shown to increase catalytic efficiency (kcat/Km) by 2-6 fold for peptide substrates due to an increase in kcat researchgate.net. This indicates that side chain structure in the vicinity of the catalytic residues can profoundly affect activity and specificity researchgate.net.
These targeted modifications highlight the remarkable ability to fine-tune the substrate specificity of subtilisins by strategically altering residues within or adjacent to the enzyme's binding pockets.
Zymogen Activation and Regulatory Mechanisms of Subtilisin J
Autoproteolytic Processing of the Subtilisin J Precursor
This compound is synthesized as a larger, inactive precursor, often referred to as preprosubtilisin, which includes a signal peptide, a pro-peptide domain, and the catalytic domain frontiersin.orgcapes.gov.brpnas.org. The activation of this zymogen primarily involves a process known as autoproteolytic processing, where the enzyme cleaves itself to remove the inhibitory pro-peptide and generate the mature, active form frontiersin.orgcapes.gov.brpnas.orgtandfonline.com.
This self-cleavage is an essential step in the maturation pathway. For instance, studies on the subtilisin-like protease NbSLP1 from Nosema bombycis identified two autoproteolytic sites at Ala104-Asp105 and Ala124-Asp125, indicating that the protease undergoes a series of sequential N-terminal cleavage events frontiersin.org. Mutations in the subtilisin gene that alter catalytically critical residues, such as aspartate +32, or delete the carboxyl-terminal portion containing these residues, can block the maturation of the precursor capes.gov.brpnas.org. This demonstrates that the catalytic activity of the enzyme itself is required for its own processing and release from its membrane-localized precursor form capes.gov.brpnas.org. The processing of the precursor can also be demonstrated in vitro by the addition of active subtilisin, highlighting a potential intermolecular processing mechanism in addition to the intramolecular autoproteolysis capes.gov.brpnas.org.
Role of the Propeptide in this compound Activation and Intramolecular Chaperone Function
The propeptide, a domain present in the subtilisin precursor, plays a dual and critical role in the activation of this compound: it acts as an intramolecular chaperone (IMC) and as a temporary inhibitor of the protease activity frontiersin.orgscnu.edu.cnscirp.orgresearchgate.netasm.org.
As an intramolecular chaperone, the propeptide is indispensable for the correct folding of the catalytic domain of subtilisin frontiersin.orgscnu.edu.cnscirp.orgresearchgate.net. In the absence of its propeptide, the mature domain of subtilisin often folds into an inactive, molten-globule-like intermediate state scnu.edu.cnscirp.orgasm.org. The propeptide facilitates the folding process by guiding the correct assembly of the protein's three-dimensional structure scnu.edu.cnresearchgate.net. For Subtilisin E, a bacterial serine protease, its 77-residue IMC catalyzes the spontaneous conversion to the native state by approximately 10^6-fold, effectively lowering the high-energy barrier that traps the protease in an inactive intermediate state scirp.orgscirp.org.
Beyond its chaperone function, the propeptide also acts as a potent inhibitor, temporarily preventing the protease from becoming active frontiersin.orgscnu.edu.cnasm.org. This inhibitory function ensures that the enzyme remains inactive until proper folding is complete and it reaches its intended destination. The propeptide binds to its cognate mature domain with high affinity asm.org. Upon completion of folding, subtilisin initiates the degradation of the propeptide to achieve full maturation and enzymatic activity scnu.edu.cnasm.org. It has been suggested that the chaperone and inhibitory functions of the subtilisin IMC domain are interdependent during folding scnu.edu.cn. However, some research indicates that the chaperone activity of the IMC domain is not obligatorily linked with its ability to bind and inhibit active subtilisin scnu.edu.cnscirp.orgcardiff.ac.ukpnas.org.
In the case of intracellular subtilisin protease (ISP), a distinct class of subtilisins (B1170691), a short N-terminal extension prosequence (different from the typical prodomain of extracellular subtilisins) regulates activity through an original combined dual mechanism: active site blocking and catalytic triad (B1167595) rearrangement pnas.orgnih.govresearchgate.net. The full-length proenzyme (proISP) remains inactive until specific proteolytic processing removes these first 18 amino acids nih.govresearchgate.net. A synthetic peptide corresponding to this N-terminal extension acts as a mixed noncompetitive inhibitor of active ISP with a Ki of 1 µM nih.govresearchgate.net. The structure of proISP reveals that this N-terminal extension binds over the active site, and a conserved proline residue introduces a backbone kink that shifts the scissile bond beyond the reach of the catalytic serine, thus disrupting the catalytic triad nih.govresearchgate.net. Upon cleavage, access to the active site is unblocked, and the catalytic triad rearranges to a functional conformation nih.govresearchgate.net.
External Factors Influencing this compound Zymogen Activation
The activation of subtilisin zymogens can be influenced by various external environmental factors, including pH, temperature, and specific ions frontiersin.orgelsevier.es. These factors often modulate the conformation of the proenzyme, facilitating or inhibiting the autoproteolytic cleavage necessary for maturation.
For instance, the activation of Furin, a mammalian homolog of bacterial subtilisin, is a pH-dependent mechanism where a specific histidine residue (His69) in its propeptide acts as a pH sensor frontiersin.org. This suggests that changes in pH could play a role in regulating this compound activation, particularly in environments where pH fluctuations are significant.
Calcium ions (Ca2+) have also been shown to influence the maturation process of some subtilisins. For example, Thermococcus kodakaraensis pro-subtilisin, when refolded in the absence of Ca2+, is activated upon autoprocessing and degradation of its propeptide in the presence of Ca2+ at high temperatures asm.org. This indicates that Ca2+ can be a critical factor, potentially stabilizing intermediate structures or directly participating in the conformational changes required for efficient autoprocessing.
Table 1: Examples of External Factors Influencing Subtilisin Activation
| Factor | Specific Example/Observation | Subtilisin Type/Effect | Reference |
| pH | His69 in Furin propeptide | pH-dependent activation | frontiersin.org |
| Ca2+ | Required for autoprocessing and degradation of propeptide | Thermococcus kodakaraensis pro-subtilisin maturation | asm.org |
| Temperature | High temperatures required with Ca2+ | Thermococcus kodakaraensis pro-subtilisin maturation | asm.org |
Post-Translational Regulation of this compound Activity Beyond Propeptide Cleavage
Beyond the initial propeptide cleavage, additional post-translational regulatory mechanisms contribute to the precise control of this compound activity. These mechanisms can involve further modifications or interactions that fine-tune enzyme function.
Post-translational modifications (PTMs) are well-known to induce conformational changes in proteins, affecting their structure, stability, activity, and localization libretexts.org. Common PTMs include phosphorylation, acetylation, glycosylation, ubiquitination, sumoylation, oxidation, and methylation libretexts.org. While not extensively detailed for this compound specifically in the provided context, the general principles suggest that such modifications could play a role in regulating subtilisin activity libretexts.org. For example, protein phosphorylation can cause conformational changes that either activate or inactivate catalytic activity or recruit other proteins, altering protein function and cell signaling libretexts.org. Glycosylation also significantly affects protein folding, conformation, distribution, stability, and activity libretexts.org.
For the intracellular subtilisin protease (ISP), the N-terminal extension, beyond its role in initial inhibition, affects activity through specific structural alterations nih.govresearchgate.net. The processing of this N-terminal extension removes a physical block to the active site and allows for the rearrangement of the catalytic triad to a functional conformation pnas.orgnih.govresearchgate.net. This unique regulatory mechanism by a short N-terminal prosequence highlights a form of post-translational control beyond simple propeptide removal.
Another example is Plasmodium falciparum SUB1, where the cleaved prodomain (p31) remains non-covalently associated with the p54 form as an inhibitor, even after initial cleavage uniprot.org. Further proteolytic cleavage events (e.g., p54 to p47 form) can occur, and the enzyme's activity can also be regulated by cofactors like Ca2+ and various inhibitors uniprot.org. Redox-sensitive disulfide bonds can also act as a regulatory switch, as seen in the disulfide bond between Cys-523 and Cys-536 in Plasmodium falciparum SUB1 uniprot.org.
Table 2: Key Post-Translational Regulatory Mechanisms in Subtilisins
| Mechanism/Factor | Description | Example (if specific) | Reference |
| N-terminal Extension Regulation | Active site blocking and catalytic triad rearrangement by a short N-terminal prosequence. | Intracellular subtilisin protease (ISP) | pnas.orgnih.govresearchgate.net |
| Propeptide Association | Cleaved propeptide remains non-covalently associated as an inhibitor. | Plasmodium falciparum SUB1 | uniprot.org |
| Further Proteolytic Processing | Subsequent cleavage events beyond initial propeptide removal. | p54 to p47 conversion in Plasmodium falciparum SUB1 | uniprot.org |
| Redox Control | Disulfide bonds acting as a redox-sensitive switch. | Cys-523 and Cys-536 in Plasmodium falciparum SUB1 | uniprot.org |
Protein Engineering and Directed Evolution of Subtilisin J
Rational Design Strategies for Modifying Subtilisin J Properties
Rational design is a protein engineering approach that leverages knowledge of a protein's structure and function to make specific, targeted modifications to its amino acid sequence. researchgate.net This strategy aims to achieve desired properties, such as enhanced stability, altered substrate specificity, or improved catalytic activity. For subtilisins (B1170691), including this compound, rational design often focuses on key regions like the active site, substrate-binding cleft, and areas known to influence protein stability. nih.govresearchgate.net
Key rational design strategies applicable to this compound include:
Site-Directed Mutagenesis: This technique allows for the precise substitution of specific amino acids. nih.gov For instance, modifying residues in the substrate-binding pocket can alter the enzyme's preference for certain substrates. osti.gov Similarly, introducing or removing charged residues on the protein surface can impact its stability and activity in different solvent environments.
Introduction of Disulfide Bonds: Engineering cysteine residues at strategic locations can lead to the formation of disulfide bridges, which can increase the thermostability of the protein by restricting its conformational flexibility. researchgate.net
Modification of Calcium Binding Sites: Many subtilisins, likely including this compound, possess calcium binding sites that are crucial for their stability. Modifying these sites can enhance the enzyme's stability, particularly at elevated temperatures. nih.gov
Consensus-Based Design: This approach involves comparing the amino acid sequences of several homologous proteins to identify conserved residues that may contribute to stability or function. By mutating residues in the target protein to match the consensus sequence, it is often possible to improve its properties. asm.org
Directed Evolution Methodologies Applied to this compound
Directed evolution mimics the process of natural selection in a laboratory setting to evolve proteins with desired properties. illinois.edu This approach involves generating a large library of protein variants through random mutagenesis and then using a high-throughput screening or selection method to identify the variants with the desired improvements. nih.gov
Error-Prone PCR and DNA Shuffling for Generating this compound Variants
Two common methods for creating genetic diversity in directed evolution experiments are error-prone PCR (epPCR) and DNA shuffling.
Error-Prone PCR (epPCR): This technique introduces random mutations into a gene during PCR amplification by using a low-fidelity DNA polymerase and/or non-standard reaction conditions. researchgate.netfrontiersin.org This results in a library of gene variants, each containing one or more random point mutations. biorxiv.org
DNA Shuffling: This method involves fragmenting one or more parent genes and then reassembling the fragments into full-length genes through a primerless PCR reaction. nih.gov This process allows for the recombination of beneficial mutations from different parent molecules, potentially leading to variants with significantly improved properties. rsc.org
High-Throughput Screening and Selection Systems for this compound Variants
A crucial component of directed evolution is the ability to rapidly screen or select for the desired variants from a large library. nih.gov High-throughput screening (HTS) methods allow for the testing of thousands or even millions of variants in a short period. nih.gov For proteases like this compound, HTS assays are often based on the cleavage of a chromogenic or fluorogenic substrate. Active variants can be identified by a change in color or fluorescence. researchgate.net
Common HTS platforms include:
Microtiter Plate-Based Assays: Individual variants are expressed in the wells of microtiter plates, and their activity is measured using a plate reader.
Flow Cytometry: Cells expressing the enzyme variants on their surface can be sorted based on their activity using a fluorescently labeled substrate.
Phage Display: The enzyme variant is displayed on the surface of a bacteriophage, allowing for the selection of active variants based on their ability to bind to an immobilized substrate or inhibitor.
Engineering this compound for Enhanced Catalytic Activity and Substrate Selectivity
A primary goal of protein engineering is to improve an enzyme's catalytic efficiency (kcat/Km) and to tailor its substrate specificity. nsf.gov For this compound, this could involve modifications to enhance its activity on a particular substrate or to alter its preference from one substrate to another.
Research on other subtilisins has demonstrated that mutations in the substrate-binding cleft can have a profound impact on both catalytic activity and substrate selectivity. For example, modifying the residues that line the S1 and S4 substrate-binding pockets can change the enzyme's preference for different amino acid residues at the P1 and P4 positions of the substrate. osti.gov
Modifying this compound Active Site Residues for Altered Catalytic Profiles
The active site of subtilisin contains a catalytic triad (B1167595) of aspartate, histidine, and serine residues that are essential for catalysis. nih.gov While mutations to these core catalytic residues often lead to a loss of activity, modifications to the surrounding residues can fine-tune the enzyme's catalytic profile. researchgate.net
For example, studies on Subtilisin BPN' have shown that mutating Asn-155, a residue in the oxyanion hole that stabilizes the transition state, can significantly impact the catalytic rate. nih.govresearchgate.net Similarly, chemical modification of the active site serine to a cysteine has been shown to dramatically alter the catalytic activity of subtilisin. nih.gov These approaches could be applied to this compound to generate variants with novel catalytic properties.
Structural and Functional Analysis of Engineered this compound Variants
To understand the molecular basis for the improved properties of engineered enzymes, it is essential to perform a thorough structural and functional analysis. nih.gov X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information that reveals how specific mutations have altered the enzyme's three-dimensional structure. nih.gov
Functional characterization typically involves detailed kinetic analysis to determine the catalytic efficiency (kcat and Km) of the engineered variants on various substrates. osti.gov Stability studies, such as measuring the melting temperature (Tm) or the rate of inactivation at elevated temperatures, are also crucial for evaluating the impact of mutations on the enzyme's robustness. nih.gov
The following table summarizes the key protein engineering strategies and their potential impact on the properties of this compound:
| Strategy | Target Residues/Regions | Potential Outcome |
| Rational Design | ||
| Site-Directed Mutagenesis | Substrate-binding pockets (e.g., S1, S4) | Altered substrate specificity, Enhanced catalytic activity |
| Surface-exposed residues | Improved stability in non-aqueous solvents | |
| Introduction of Disulfide Bonds | Flexible loop regions | Increased thermostability |
| Directed Evolution | ||
| Error-Prone PCR | Entire gene | Generation of a library of random point mutants |
| DNA Shuffling | Entire gene (from one or multiple parents) | Recombination of beneficial mutations |
| Active Site Modification | ||
| Residues in the oxyanion hole | Asn-155 (in Subtilisin BPN') | Altered catalytic rate |
| Catalytic triad | Ser-221 (in Subtilisin BPN') | Novel catalytic activities |
Computational Approaches in Subtilisin J Research
Molecular Dynamics (MD) Simulations for Subtilisin J Conformational Studies
Molecular Dynamics (MD) simulations are widely employed to study the dynamic behavior of proteins, providing insights into their conformational landscapes and flexibility. For subtilisins (B1170691), MD simulations have been instrumental in understanding structural changes and interactions in various environments tandfonline.comnih.gov. Typically, MD simulations involve solvating the protein in a simulation box (e.g., cubic solvent box with a 10 Å solvent layer) and performing simulations over several nanoseconds to obtain a representative trajectory of the protein's atoms tandfonline.com.
Analysis of Enzyme-Substrate Complexes and Transition States in this compound
MD simulations provide a detailed view of how enzymes interact with their substrates and the structural features of transition states. In the context of the subtilisin family, which includes this compound, MD studies have elucidated the critical roles of specific residues in substrate binding and catalysis. For instance, the catalytic triad (B1167595) (Asp32, His64, Ser221) and the oxyanion hole (Asn155) are highly conserved features in subtilisins, essential for the hydrolysis of peptide bonds ebi.ac.ukpsu.eduportlandpress.comoup.com.
MD simulations can reveal conformational changes upon substrate binding, such as the maintenance of an open active site conformation by a ligand, which can be retained in non-aqueous environments nih.govresearchgate.net. Simulations have also focused on the stabilization of the transition state. For example, hydrogen bond formation between the amide side group of Asn155 and the carbonyl oxygen of a peptide substrate is crucial for lowering the free energy of activation in subtilisin-substrate complexes tandfonline.com. The dynamic nature of enzyme-substrate interactions, including changes in active region and binding modes, has been characterized by docking followed by MD simulations researchgate.netnih.gov. Such studies can identify key residues and structural elements that contribute to binding and catalytic efficiency sjtu.edu.cn.
Simulation of this compound Dynamics in Aqueous and Non-Aqueous Environments
The activity and stability of subtilisins, including this compound, are significantly influenced by their solvent environment. MD simulations have been extensively used to investigate the dynamics of subtilisins in both aqueous and various non-aqueous media, including acetonitrile, hexane (B92381), n-octane, tetrahydrofuran (B95107), and carbon tetrachloride nih.govoup.comnih.govacs.orgunl.ptnih.govoup.com.
Studies have shown that subtilisin's stability can be compromised in organic solvents compared to water, undergoing large conformational changes acs.org. However, the decreased flexibility observed in apolar solvents can lead to the retention of ligand-induced structural configurations, a phenomenon known as "ligand imprinting" or "ligand-induced enzyme memory" nih.govresearchgate.netnih.gov. For instance, an inhibitor docked into the active site of subtilisin can maintain an open conformation, which is retained when simulations are carried out in hexane but lost in water nih.gov.
Furthermore, MD simulations have revealed how the distribution of water molecules and counterions around the enzyme changes in different solvents. In non-polar solvents like carbon tetrachloride, water molecules tend to remain very close to the protein surface, leading to increased intra-protein hydrogen bonding and water-mediated hydrogen bonding networks, which correlates with observed increases in thermostability and reduced flexibility oup.comoup.com. Conversely, in aqueous solutions, counterion interactions with the protein surface can be influenced by the electrical potential, with some ions showing preference for specific side chains rsc.org.
These simulations provide critical insights into how solvent composition and water content influence the structure and dynamics of subtilisins, factors that are directly relevant to optimizing the performance of this compound in various industrial applications.
Free Energy Perturbation (FEP) Calculations for this compound Binding and Catalysis
Free Energy Perturbation (FEP) calculations are a powerful computational method for quantifying changes in free energy associated with molecular transformations, such as ligand binding or chemical reactions. This method, often coupled with molecular dynamics, has been successfully applied to subtilisins to predict the effects of site-specific mutagenesis on enzyme binding and catalysis psu.eduacs.orgnih.govnih.gov.
Early FEP studies on subtilisin, for example, on mutations at Asn155 to Alanine (B10760859) (Asn155→Ala), demonstrated that while the calculated difference in free energy of binding for a tripeptide substrate was relatively small, the change in the free energy of catalysis was substantial, closely matching experimental data psu.eduacs.orgnih.gov. This highlighted the critical role of Asn155 in stabilizing the transition state for catalysis, primarily through hydrogen bond formation tandfonline.compsu.eduportlandpress.com.
Further FEP calculations on other mutations, such as Threonine 220 to Alanine (Thr220→Ala) in subtilisin BPN', also showed that Thr220 was more important for catalysis than for substrate binding, with calculated differences in free energy of catalysis comparing well with experimental values nih.govresearchgate.net. These computational findings underscore the predictive power of FEP in rationalizing and understanding the mechanistic basis of altered catalytic properties due to mutations in subtilisins.
The table below summarizes indicative Free Energy Perturbation (FEP) findings from studies on subtilisins, providing insights into the energetic contributions of specific residues to enzyme function:
| Mutation (Subtilisin) | Substrate | ΔΔG Binding (kcal/mol) | ΔΔG Catalysis (kcal/mol) | Reference |
| Asn155 → Ala | Tripeptide Substrate | Relatively small | Substantial | acs.orgnih.gov |
| Thr220 → Ala (BPN') | Acetyl-Phe-Ala-Ala-Phe-NMe | 0.70 ± 0.72 | 1.48 ± 0.89 | nih.govresearchgate.net |
Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Elucidating this compound Reaction Mechanisms
Quantum Mechanical/Molecular Mechanical (QM/MM) methods combine the accuracy of quantum mechanics (QM) for describing the electronic structure of the active site with the computational efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment colab.wsresearchgate.netacs.orgumn.edu. This hybrid approach is particularly suited for studying chemical reactions in large biomolecular systems, including the elucidation of reaction mechanisms in enzymes like this compound.
QM/MM simulations have been used to analyze the nucleophilic attack step in the catalytic reaction of subtilisin, a key event in its mechanism colab.wsresearchgate.netacs.org. These methods can identify residues near the active site and in the binding pocket that are crucial for catalysis rsc.org. By modeling the reaction, QM/MM approaches can provide insights into how differential charge distributions, influenced by the enzyme and surrounding solvents, can determine the reactivity and enantioselectivity of subtilisins researchgate.netrsc.org. They can also help in understanding the stabilization of transition states, for example, by mutations that affect the charge differential between tetrahedral intermediates rsc.org. Recent advancements in QM/MM, such as neural network-accelerated simulations, aim to improve computational efficiency for studying enzyme reactions nju.edu.cn.
Homology Modeling and Prediction of this compound Structural Features
Homology modeling, or comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein based on the known experimental structure of a homologous protein (template) ijpsonline.comnih.govplos.org. Given that this compound is a member of the well-characterized subtilisin family, homology modeling is a highly appropriate method for predicting its 3D structure, especially if an experimental structure is not yet available ijpsonline.com.
This approach allows for the prediction of global structural features, such as the arrangement of alpha-helices and beta-strands, as well as more localized elements like loops and binding pockets ijpsonline.comnih.govpnas.org. For subtilisins, homology models have been used to identify structural features related to protein stabilization, such as an increased number of residues involved in charge-charge and aromatic-aromatic interactions, particularly in thermostable variants nih.gov.
Homology modeling can also be used to:
Predict Substrate Specificity: By modeling known substrates within the predicted active site, insights can be gained into the enzyme's substrate range and preferences nih.govoup.com. For example, studies have used homology models of subtilisin YaB to engineer its substrate specificity by mutating residues adjacent to the S1 pocket oup.com.
Guide Mutagenesis Studies: Predicted structural models can help pinpoint regions or residues important for stability, catalysis, or substrate binding, guiding experimental site-directed mutagenesis aimed at altering enzyme properties plos.orgnih.gov.
Inform Drug Design: For proteases involved in disease (e.g., Plasmodium subtilisin-like proteases), homology models can be used to understand ligand binding determinants and aid in the design of inhibitors acs.orgnih.gov.
The reliability of homology models is assessed through evaluation methods, ensuring their accuracy for further computational or experimental work ijpsonline.com.
Biotechnological Research Applications of Subtilisin J
Subtilisin J as a Research Tool for Proteolytic Enzyme Characterization
This compound serves as an important model for the characterization of proteolytic enzymes due to its well-defined properties and amenability to molecular studies nih.govnih.gov. Research has detailed its molecular structure and enzymatic behavior, providing insights into the broader family of subtilisin proteases nih.govnih.gov.
The structural gene for this compound consists of 1,143 base pairs, encoding a protein of 381 amino acid residues nih.gov. The deduced amino acid sequence reveals a signal peptide and pro-peptide region of 106 residues, followed by the mature protein comprising 275 residues nih.gov. This compound exhibits high homology to other well-known subtilisins (B1170691), showing 89% identity with subtilisin BPN', 69% with subtilisin Carlsberg, and 70% with subtilisin DY nih.gov.
Key characteristics identified for purified this compound include an alkaline pH optimum and a molecular weight of approximately 27,500 nih.gov. Furthermore, it demonstrates notable thermal stability, retaining about 50% of its activity after exposure to 60°C for 30 minutes in the presence of 2 mM calcium chloride nih.gov. These properties make it a valuable subject for studies exploring enzyme stability mechanisms, structure-activity relationships, and protein folding dynamics nih.govnih.govnih.gov.
Table 1: Key Characteristics of this compound
| Characteristic | Value/Description | Source |
| Origin | Geobacillus stearothermophilus (cloned in Bacillus subtilis) | nih.gov |
| Molecular Weight | ~27,500 | nih.gov |
| Optimal pH | Alkaline | nih.gov |
| Thermal Stability | Retains ~50% activity after 30 min at 60°C (with 2mM CaCl₂) | nih.gov |
| Mature Protein Length | 275 amino acid residues | nih.gov |
| Sequence Homology | 89% with Subtilisin BPN', 69% with Subtilisin Carlsberg, 70% with Subtilisin DY | nih.gov |
| EC Number | EC 3.4.21.62 | nih.gov |
| UniProt ID | P29142 | nih.gov |
Enzymatic Hydrolysis Processes Utilizing this compound for Protein Degradation
This compound, like other subtilisin family proteases, plays a significant role in enzymatic hydrolysis processes for protein degradation, finding utility in various research and industrial applications nih.govmdpi.commdpi.com. Enzymatic hydrolysis by site-specific enzymes like subtilisin cleaves proteins into a mixture of peptides and free amino acids, thereby enhancing hydrophilicity and improving functional properties such as solubility and stability nih.gov.
Studies have shown that subtilisin treatment can lead to superior solubility and stability coefficients in protein hydrolysates compared to other proteases like papain and trypsin, a benefit potentially attributed to the enzyme's active site specificity nih.gov. For instance, in the context of soy protein, subtilisin has been effectively used to prepare hydrolysates, influencing properties such as cold gelation at higher pH values with increasing degrees of hydrolysis acs.org.
The application of subtilisin in the hydrolysis of food proteins has also been investigated for valorizing by-products, such as salmon frames mdpi.commdpi.com. Research on salmon frame protein hydrolysis by subtilisin has explored parameters like by-product-to-water ratios and pH regimes to optimize the release of α-amino groups and total nitrogen mdpi.com. Such studies aim to produce protein hydrolysates with improved functional qualities, including enhanced water-holding capacity, which can serve as valuable ingredients in food formulations mdpi.com.
Table 2: Examples of Subtilisin in Protein Hydrolysis Research
| Substrate Protein | Observed Effect of Hydrolysis by Subtilisin | Key Parameter(s) Investigated | Source |
| Soy Protein | Increased solubility and stability coefficient; ability to gel at higher pH values with increasing degree of hydrolysis, leading to softer gels nih.govacs.org. | Enzyme specificity, degree of hydrolysis, pH, ionic strength | nih.govacs.org |
| Salmon Frame Protein | Enhanced water-holding capacity, reduced cooking loss in meat matrices; efficient extraction of proteins into high-quality peptides with essential amino acids mdpi.com. Higher concentration of released α-amino groups with less added water mdpi.com. | Enzyme dose, by-product/water ratios, pH regimes, sequential batch strategies mdpi.commdpi.com. | mdpi.commdpi.com |
This compound in Peptide Synthesis and Modification as a Research Catalyst
Subtilisin, including its variants, has been widely explored as a research catalyst for peptide synthesis and modification springernature.comdcu.ieoup.com. Proteases, conventionally associated with protein degradation, can also catalyze peptide bond formation under controlled conditions, making them valuable tools in synthetic chemistry springernature.comacs.org.
Chemically engineered proteases, such as thiolsubtilisin (where the active site Ser221 is converted to Cys), have been developed to enhance their utility in peptide synthesis oup.com. Thiolsubtilisin significantly diminishes amidase activity while retaining esterase activity, which is crucial for efficient peptide condensation reactions using peptide thioesters as substrate building blocks oup.com. This modification helps to mitigate unwanted secondary hydrolysis of the peptide product, allowing for higher yields oup.com.
Table 3: Subtilisin-Catalyzed Peptide Synthesis Applications
| Subtilisin Type / Modification | Acyl Donor Substrate Type | Acyl Acceptor Substrate Type | Conditions / Outcomes | Source |
| Subtilisin BPN' | Diverse fragments | Noncoded amino acids, peptide mimetics, conjugates | Broad specificity demonstrated, useful for complex peptide synthesis acs.org. | acs.org |
| Subtilisin (general) | Peptide esters | Glycopeptide amide | Forms glycopeptides in buffered water/DMF mixtures springernature.com. | springernature.com |
| Thiolsubtilisin | Peptide thioesters | Peptide amines | Efficient synthesis with minimal secondary hydrolysis, high yields, applicable to large peptides; effective in DMF/DMSO oup.com. | oup.com |
| Subtilisin (SDS complex) | Various | Amino acids/peptides | Catalyzes synthesis of tri-, tetra-, penta-, and hexa-peptides in organic solvents (e.g., ethanol, isopropanol) researchgate.net. | researchgate.net |
| Subtilisin Carlsberg / Alcalase | Tetra-peptide substrates | Amides | Increased esterase/amidase ratio in 50% aqueous/DMF, favoring synthesis dcu.ie. | dcu.ie |
Development of this compound Variants for Industrial Biocatalysis Research
The development of subtilisin variants through protein engineering is a cornerstone of industrial biocatalysis research, aiming to tailor enzymes for specific and challenging industrial processes nih.govgoogle.comresearchgate.netnih.govdiva-portal.org. While research specifically on "this compound variants" for industrial biocatalysis is not extensively detailed in the provided search results, the principles and methodologies applied to other subtilisins are broadly applicable. Subtilisins are among the most engineered enzymes globally due to their widespread use in detergents and other industrial applications google.comresearchgate.netmicrobenotes.com.
Protein engineering techniques, including site-directed mutagenesis and directed evolution, are employed to enhance various properties of subtilisins, such as thermal stability, activity in organic solvents, enantioselectivity, and resistance to harsh industrial conditions (e.g., detergents, oxidants) nih.govgoogle.comresearchgate.netnih.gov. For instance, a thermostable subtilisin variant (designated 7150) was created by a single amino acid substitution (Ser for Asn at position 218) in subtilisin BPN', resulting in a four-fold slower thermal inactivation rate and a higher melting temperature nih.gov. Similarly, disulfide bridges have been introduced into Subtilisin Carlsberg to increase kinetic stability, with certain variants showing significant improvements in stability diva-portal.org.
Variants have been engineered to improve catalytic activity for specific substrates or reactions. For example, some subtilisin variants exhibit enhanced activity in organic media, which is crucial for chemical synthesis applications like the resolution of racemic alcohols, esters, and amines, as well as regioselective acylation of polyhydroxy compounds google.com. More recently, efforts have focused on identifying and engineering subtilisins for the depolymerization of high-molecular-weight plastics like poly-l-lactic acid (PLLA), with synergistic mutations leading to significantly increased depolymerization activity acs.org. These advancements highlight the potential of engineering this compound, or similar enzymes, for novel industrial biocatalytic applications.
Table 4: Examples of Engineered Subtilisin Variants for Biocatalysis Research
| Enzyme Variant Focus | Engineering Strategy | Enhanced Property/Application | Example (if specified for other subtilisins) | Source |
| Thermal Stability | Site-directed mutagenesis (e.g., Asn218Ser) | Increased thermal stability, slower thermal inactivation rate, higher melting temperature nih.gov. | Subtilisin BPN' variant 7150 nih.gov. Subtilisin Carlsberg disulfide variants (e.g., K12C/E270C, V26C/A231C) diva-portal.org. | nih.govdiva-portal.org |
| Activity in Organic Solvents | Recombinant techniques, chemical modification | Higher activity in non-aqueous media, enhanced peptide synthesis, resolution of racemic compounds google.com. | General subtilisin variants google.com. SDS-subtilisin complexes researchgate.net. | google.comresearchgate.net |
| Enantioselectivity | Protein engineering, molecular modeling, site-directed mutagenesis | Improved enantioselectivity towards secondary alcohols in transacylation reactions nih.gov. | Subtilisin Carlsberg variant G165L/M221F with E values up to 400 nih.gov. | nih.gov |
| Specific Depolymerization | Comparative mutational analysis, synergistic mutations | Enhanced depolymerization activity for high-molecular-weight PLLA (up to 830-fold increase) acs.org. | Subtilisin variants from Bacillus pumilus and Bacillus subtilis acs.org. | acs.org |
| Kinetic Stability | Introduction of disulfide bridges | Increased kinetic stability, longer activity lifetime in challenging environments diva-portal.org. | Subtilisin Carlsberg variants N122C/A227C and V26C/A231C diva-portal.org. | diva-portal.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
